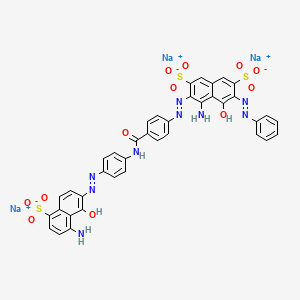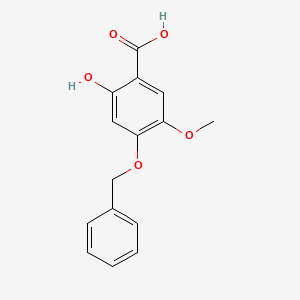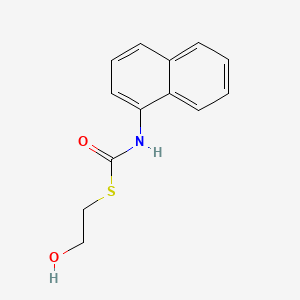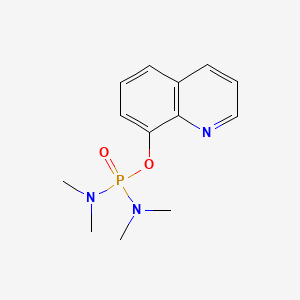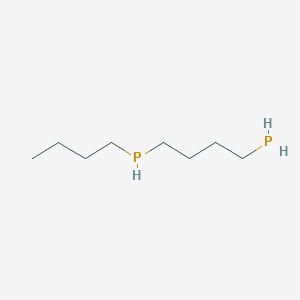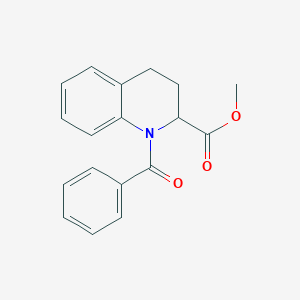![molecular formula C16H12O3 B14460158 3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one CAS No. 71809-74-0](/img/structure/B14460158.png)
3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a benzofuran and an isochromen ring system are connected through a spiro linkage. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one typically involves multi-step organic reactions. One common method includes the oxidation of 2’-carboxy-2-hydroxy-deoxybenzoin using selenium dioxide . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety protocols for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized spirocyclic compounds, while reduction could produce less oxidized derivatives.
Scientific Research Applications
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: Its unique structure may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one exerts its effects involves interactions with specific molecular targets. For instance, its cytotoxicity against cancer cell lines suggests it may interfere with cellular processes critical for cancer cell survival . The exact molecular pathways and targets are still under investigation, but it likely involves disruption of cellular signaling and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Spirodesertols A and B: These compounds also feature spirocyclic structures and have shown potent cytotoxicity against cancer cell lines.
Spiropyrans: Known for their photochromic properties, these compounds undergo reversible changes in structure upon exposure to light.
Uniqueness
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is unique due to its specific spiro linkage between benzofuran and isochromen rings
Properties
CAS No. |
71809-74-0 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-1H-isochromene]-4'-one |
InChI |
InChI=1S/C16H12O3/c17-15-13-7-3-1-5-11(13)9-18-16(15)14-8-4-2-6-12(14)10-19-16/h1-8H,9-10H2 |
InChI Key |
QNUWEDPRKLAVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3(O1)C4=CC=CC=C4CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

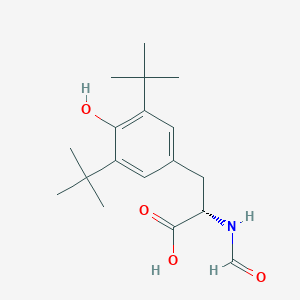
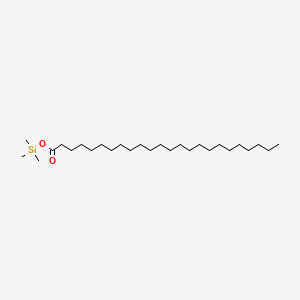
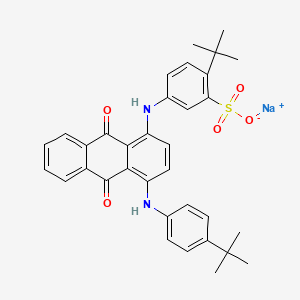
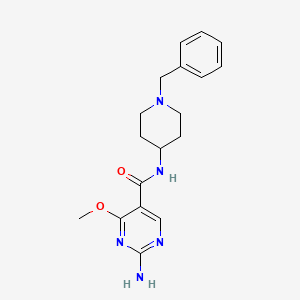
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
